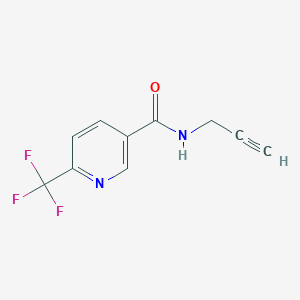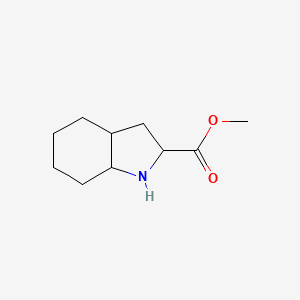
methyl octahydro-1H-indole-2-carboxylate
Descripción general
Descripción
Methyl octahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl octahydro-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl octahydro-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Octahydro-1H-indole-2-carboxylic Acid in Pharmaceutical Synthesis : Octahydro-1H-indole-2-carboxylic acid, closely related to methyl octahydro-1H-indole-2-carboxylate, is a key starting material for synthesizing Perindopril and Trandolapril. An HPLC method using a refractive index detector was developed for the quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid (Vali, Kumar, Sait, & Garg, 2012).
Synthesis of Constrained Tryptophan Derivatives : Methyl octahydro-1H-indole-2-carboxylate derivatives were synthesized and evaluated for their use in peptide and peptoid conformation elucidation studies. These derivatives have a ring that limits the conformational flexibility of the side chain, aiding in structural analysis (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Hydrogen Storage in Methylated Indoles : A study investigated methylated indoles as components for hydrogen storage based on the Liquid Organic Hydrogen Carrier (LOHC) approach. It was found that 1-methyl-indole exhibits less decomposition and improved stability in the hydrogenation and dehydrogenation cycle (Vostrikov, Konnova, Turovtsev, Müller, Bara, & Verevkin, 2023).
Anticancer Activity of Methyl Indole-3-carboxylate Derivatives : Methyl 1-(3′-indolylmethane)-indole-3-carboxylate, a derivative of methyl octahydro-1H-indole-2-carboxylate, was synthesized and its structure characterized. The compound exhibited inhibitory growth effects on melanoma, renal, and breast cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Photophysical Studies for Fluorescent Probes : Methyl indole-4-carboxylate emits around 450 nm with a long fluorescence lifetime, suggesting its potential as a fluorescent probe for protein structure and dynamics. It can also be used as an infrared probe to sense local hydration environments (Liu, Huang, Fan, Su, Chen, & Zhang, 2020).
Propiedades
IUPAC Name |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h7-9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFEJDUSSGRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl octahydro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(Trifluoromethyl)-phenoxy]pentanenitrile](/img/structure/B7859122.png)
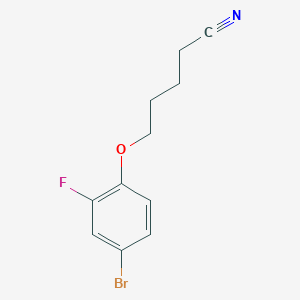


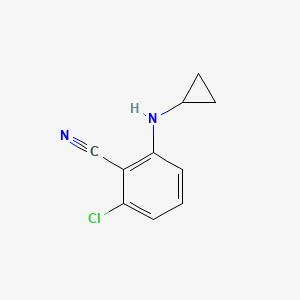
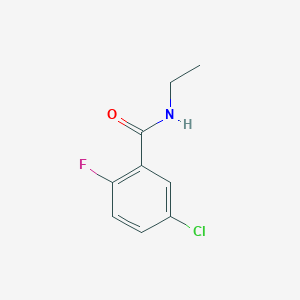
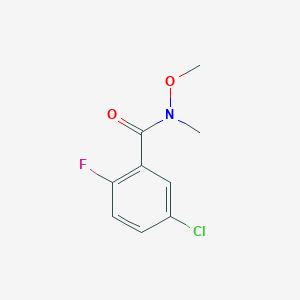

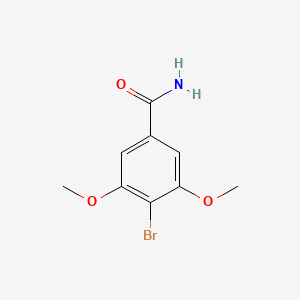


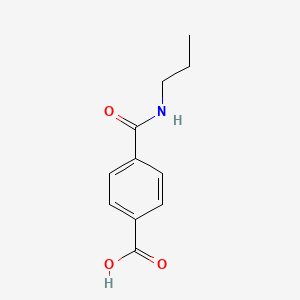
![Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylate](/img/structure/B7859215.png)
